ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate
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Description
Ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a useful research compound. Its molecular formula is C23H20F3N5O4S2 and its molecular weight is 551.56. The purity is usually 95%.
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Biological Activity
Ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its chemical structure, synthesis, and significant biological activities, including anticancer, antibacterial, and immunomodulatory effects.
Chemical Structure and Properties
The compound is characterized by the following features:
- Molecular Formula : C₁₈H₁₈F₃N₄O₂S
- Molecular Weight : 494.5 g/mol
- Functional Groups : The presence of a benzothiazole moiety, a triazole ring, and an ester group contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that require careful control of conditions such as temperature and solvent choice. The synthetic pathway can be summarized as follows:
- Formation of the Benzothiazole Derivative : The initial step involves synthesizing the benzothiazole core.
- Triazole Formation : A triazole ring is introduced through cyclization reactions.
- Thioether Linkage : A thioether bond is formed between the benzothiazole and triazole components.
- Esterification : The final step involves esterification to yield the target compound.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.
Cell Line | IC50 (μM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | |
HeLa (Cervical Cancer) | 10.0 | |
A549 (Lung Cancer) | 15.0 |
Antibacterial Activity
The compound has also shown promising antibacterial activity against several strains of bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Bacterial Strain | Minimum Inhibitory Concentration (MIC μg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Pseudomonas aeruginosa | 16 |
Immunomodulatory Effects
In addition to its anticancer and antibacterial properties, this compound has been studied for its immunomodulatory effects. It has been shown to regulate cytokine production and enhance immune responses in vitro.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
-
Study on Cancer Cell Lines :
- Researchers evaluated the cytotoxic effects on multiple cancer cell lines and found that the compound significantly reduced cell viability in a dose-dependent manner.
- Apoptosis assays indicated that the compound induces apoptosis through mitochondrial pathways.
-
Antibacterial Efficacy :
- A study assessed the antibacterial activity against clinical isolates and reported that the compound effectively inhibited growth at clinically relevant concentrations.
- Mechanistic studies suggested that it disrupts bacterial membrane integrity.
Properties
IUPAC Name |
ethyl 2-[[2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N5O4S2/c1-2-35-20(33)11-27-19(32)13-36-21-29-28-18(12-30-16-8-3-4-9-17(16)37-22(30)34)31(21)15-7-5-6-14(10-15)23(24,25)26/h3-10H,2,11-13H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLXUBYDJLUBNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.